N-quinolin-3-ylpyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-quinolin-3-ylpyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c19-15(14-7-3-4-8-16-14)18-12-9-11-5-1-2-6-13(11)17-10-12/h1-10H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZZMJPFHUPGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Position on Quinoline
- The target compound’s quinolin-3-yl group contrasts with quinolin-4-yl in ’s compound. Position 3 substitution may enhance steric accessibility for binding to flat hydrophobic pockets, while position 4 substitution (as in ) could alter π-π stacking efficiency.
Linker and Functional Groups
- ’s ethylamino linker and chloro substituent (pyridine-3-position) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Chlorine’s electron-withdrawing effect could also modulate electronic properties of the pyridine ring, influencing binding affinity.
Amide Orientation
- In contrast, ’s pyridine-3-carboxamide orients the amide differently, possibly altering interactions with target proteins.
Hypothesized Bioactivity
While direct biological data for the target compound is unavailable, structural analogs suggest plausible applications:
- Kinase Inhibition: Quinoline-pyridine hybrids are known to inhibit kinases (e.g., EGFR, VEGFR) via ATP-binding pocket interactions. The target compound’s planar structure may favor such binding.
- Antimicrobial Activity : Chlorinated analogs (e.g., ) often exhibit enhanced antibacterial potency due to increased electrophilicity and membrane disruption.
Preparation Methods
Acid Chloride Formation
Quinoline-3-carboxylic acid is converted to its corresponding acid chloride using phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. The acid chloride is then reacted with pyridine-2-amine to form the carboxamide.
Detailed Synthesis Steps
Quinoline-3-carboxylic acid (10 mmol) is treated with PCl₅ (10 mmol) under reflux in dichloromethane for 3 hours. The resultant acid chloride is cooled to 10–15°C, and pyridine-2-amine (10 mmol) in ethanol is added dropwise. The mixture is stirred for 1 hour, filtered, and recrystallized from ethanol. Yields average 70–85%, with purity >95% by HPLC.
Table 2: PCl₅ Method Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Solvent | Dichloromethane/Ethanol | |
| Temperature | Reflux → 10–15°C | |
| Reaction Time | 4 hours | |
| Yield | 70–85% | |
| Purity | >95% |
Dichlorotriphenyl Phosphorane-Mediated Coupling
Patent-Based Methodology
An optimized industrial process uses dichlorotriphenyl phosphorane as a coupling reagent to directly conjugate quinoline-3-carboxylic acid with pyridine-2-amine. This method minimizes side reactions and operates at low temperatures (0–25°C) in methylene chloride, achieving yields exceeding 90%.
Procedure Highlights
Quinoline-3-carboxylic acid (10 mmol) and pyridine-2-amine (10 mmol) are dissolved in methylene chloride, followed by addition of dichlorotriphenyl phosphorane (12 mmol). The reaction is stirred at 25°C for 2 hours, washed with sodium carbonate, and purified via recrystallization. Isolated yields reach 92% with 99% purity, making this method ideal for commercial production.
Table 3: Industrial-Scale Coupling Parameters
Environmental and Economic Benefits
This method reduces hazardous waste and employs low-boiling solvents, simplifying recycling. The short reaction time and high yield make it cost-effective for pharmaceutical manufacturing.
Comparative Analysis of Methods
Yield and Purity
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-quinolin-3-ylpyridine-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura for pyridine-quinoline linkage) and carboxamide formation via coupling reagents like DCC or EDC. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are critical for solubility, while palladium catalysts (e.g., Pd/C) enhance coupling efficiency . Microwave-assisted synthesis may reduce reaction time and improve purity .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purification via column chromatography or recrystallization ensures high yields (>70%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Structural Confirmation : Use - and -NMR to verify connectivity of quinoline, pyridine, and carboxamide groups. IR spectroscopy identifies carbonyl (C=O) stretching (~1650 cm) and NH bending (~3300 cm) .
- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight, while HPLC (C18 column, acetonitrile/water gradient) detects impurities (<2%) .
Q. What preliminary biological screening assays are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based protocols .
- Antiproliferative Activity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies?
- Data Discrepancy Analysis :
- Assay Variability : Compare buffer pH, incubation time, and cell passage numbers. For example, kinase inhibition may vary due to ATP concentration differences .
- Structural Analogues : Test derivatives (e.g., substituting methoxy groups or halogens) to isolate activity-contributing moieties .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete coupling intermediates) that may interfere with bioassays .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Solubility Enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility .
- Metabolic Stability : Microsomal stability assays (human liver microsomes) guide structural modifications (e.g., fluorination of quinoline) to reduce CYP450-mediated degradation .
Q. How does the compound interact with biological targets at the molecular level?
- Mechanistic Insights :
- Molecular Docking : Use AutoDock Vina to model binding to kinase ATP pockets. Key interactions include hydrogen bonding with hinge regions (e.g., quinoline N with Lys721 in EGFR) .
- Dynamic Simulations : MD simulations (AMBER/CHARMM) assess binding stability over 100 ns trajectories, highlighting critical residues (e.g., Asp831 in VEGFR2) .
Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?
- SAR Workflow :
- Library Synthesis : Prepare analogues with substituents at quinoline C-2 (e.g., -Cl, -OCH) and pyridine C-4 (e.g., -NH, -CF) .
- Activity Clustering : PCA analysis of IC data identifies pharmacophores. For example, electron-withdrawing groups at quinoline C-2 correlate with apoptosis induction .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
